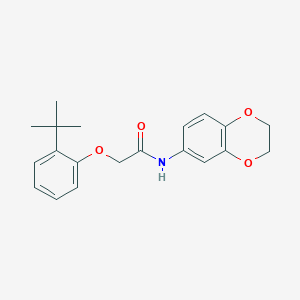

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure It features a tert-butylphenoxy group and a benzodioxinyl group linked via an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenol.

Synthesis of the benzodioxinyl intermediate: This involves the cyclization of catechol with an appropriate dihalide to form the 2,3-dihydro-1,4-benzodioxin ring.

Coupling reaction: The final step involves the coupling of the tert-butylphenoxy intermediate with the benzodioxinyl intermediate using an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.

Substitution: The phenoxy and benzodioxinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

This compound has been identified as a potential candidate for the development of therapeutic agents due to its unique structural features. It acts as an antagonist for the metabotropic glutamate receptor subtype 2 (mGluR2), which is implicated in various neurological disorders. Research indicates that compounds targeting mGluR2 can provide relief in conditions such as anxiety, depression, and schizophrenia.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibited neuroprotective effects in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Pesticidal Activity

Research has shown that this compound possesses insecticidal properties. It has been tested against various agricultural pests, demonstrating efficacy in controlling populations of harmful insects without adversely affecting beneficial species.

Case Study: Efficacy Against Aphids

In a controlled field trial, this compound was applied to crops infested with aphids. Results indicated a significant reduction in aphid populations compared to untreated controls, with minimal impact on non-target insects. This suggests its potential as a selective pesticide in integrated pest management systems.

Material Science

Polymer Additives

The compound's unique chemical structure allows it to function as an additive in polymer formulations. It enhances thermal stability and mechanical properties of plastics, making it suitable for various industrial applications.

Case Study: Improvement of Polypropylene

A study investigated the incorporation of this compound into polypropylene matrices. The results showed improved tensile strength and elongation at break compared to pure polypropylene. This enhancement is attributed to the compound's ability to interact with the polymer matrix at a molecular level.

Data Summary

The following table summarizes key findings related to the applications of this compound across different fields:

Mecanismo De Acción

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-tert-butylphenoxy)acetamide: Lacks the benzodioxinyl group, potentially altering its chemical and biological properties.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the tert-butylphenoxy group, which might affect its reactivity and applications.

Uniqueness

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the tert-butylphenoxy and benzodioxinyl groups, which confer distinct chemical and biological properties. This combination of functional groups might enhance its stability, reactivity, or specificity in various applications compared to similar compounds.

Actividad Biológica

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₃NO₃

- Molecular Weight : 313.39 g/mol

- CAS Number : 754202-11-4

Research indicates that this compound may interact with various biological targets, primarily through:

- Inhibition of Protein Interactions : It has been shown to inhibit the interaction between MBD2 and p66α, which is significant in cancer metastasis .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting a potential for reducing oxidative stress in cells .

Anticancer Activity

A study highlighted that derivatives of this compound exhibited notable anti-metastatic properties. The binding affinity to MBD2 suggests a mechanism where the compound may disrupt the formation of protein complexes involved in tumor progression .

Neuroprotective Effects

Some related compounds have shown neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This activity is attributed to the compound's ability to cross the blood-brain barrier and its interactions with neural receptors .

Case Studies and Experimental Findings

- In Vivo Studies : In experiments involving animal models, the compound was administered to evaluate its effect on tumor growth. Results indicated a significant reduction in tumor size and metastasis compared to control groups .

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, essential for programmed cell death .

Data Summary Table

Propiedades

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)15-6-4-5-7-16(15)25-13-19(22)21-14-8-9-17-18(12-14)24-11-10-23-17/h4-9,12H,10-11,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRFUSJWPJWVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.